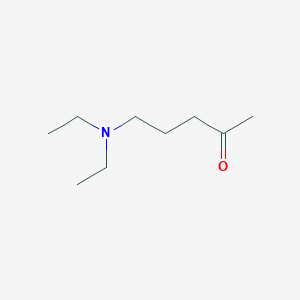

5-Diethylamino-2-pentanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6320. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(diethylamino)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-4-10(5-2)8-6-7-9(3)11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGNJBKJCVOFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021862 | |

| Record name | 5-Diethylamino-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-14-6 | |

| Record name | 5-(Diethylamino)-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 5-(diethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Diethylamino-2-pentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Diethylamino-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-diethylaminopentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Diethylamino-2-pentanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T3TWL8CA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Diethylamino-2-pentanone chemical properties and structure

An In-depth Technical Guide to 5-Diethylamino-2-pentanone: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and spectroscopic data for this compound (CAS No. 105-14-6). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a clear, brown, flammable liquid.[1] It is classified as a skin and eye irritant and may cause respiratory irritation.[2] Key physical and chemical properties are summarized in Table 1 for easy reference.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 105-14-6 | [3][4][5][6] |

| Molecular Formula | C₉H₁₉NO | [3][4][5][6] |

| Molecular Weight | 157.25 g/mol | [2][5][7] |

| Appearance | Clear brown liquid | [1] |

| Boiling Point | 83-85 °C @ 15 mm Hg | [5] |

| Density | 0.861 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.434 | [5] |

| Flash Point | 150 °F (65.6 °C) | [5] |

| Predicted pKa | 10.27 ± 0.25 | [5] |

| Storage Temperature | 2-8°C | [5] |

Chemical Structure and Identifiers

The structure of this compound features a pentanone backbone with a diethylamino group attached to the terminal carbon (C5). This bifunctional nature, containing both a ketone and a tertiary amine, makes it a versatile building block in organic synthesis. Key structural identifiers are listed in Table 2.

Table 2: Structural Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 5-(diethylamino)pentan-2-one | [2] |

| SMILES | CCN(CC)CCCC(C)=O | [8] |

| InChI | InChI=1S/C₉H₁₉NO/c1-4-10(5-2)8-6-7-9(3)11/h4-8H2,1-3H3 | [8] |

| InChIKey | GRGNJBKJCVOFEO-UHFFFAOYSA-N | [3][8] |

| Synonyms | Novol ketone, 5-(N,N-Diethylamino)pentan-2-one, DF 493, Novalketone | [3][4][5] |

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available mass spectrometry, infrared, and nuclear magnetic resonance data.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available through the NIST WebBook.[3][9] The molecular ion peak (M⁺) is observed at an m/z of 157, corresponding to the molecular weight of the compound. The most prominent peak (base peak) in the GC-MS analysis is found at m/z 86.[2] This key fragment likely results from an alpha-cleavage adjacent to the nitrogen atom, a common fragmentation pathway for amines, leading to the formation of a stable [CH₂=N(CH₂CH₃)₂]⁺ ion. Another significant peak is observed at m/z 43, which can be attributed to the acetyl cation [CH₃CO]⁺ formed by alpha-cleavage at the carbonyl group.[2][10][11]

Table 3: Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Fragmentation Pathway |

| 157 | [C₉H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage at C4-C5 bond |

| 43 | [C₂H₃O]⁺ | Alpha-cleavage at C2-C3 bond |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For this compound, the most characteristic absorption is a strong peak corresponding to the carbonyl (C=O) stretch of the ketone. This typically appears in the range of 1700-1725 cm⁻¹. Additional peaks corresponding to C-H stretching of the alkyl groups are expected around 2800-3000 cm⁻¹, and C-N stretching vibrations would be observed in the fingerprint region.[9][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed, fully assigned NMR spectrum is not available in the cited literature, the expected signals can be predicted based on the structure.

-

¹H NMR: One would expect signals for the ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the methyl group adjacent to the carbonyl, and several multiplets for the three methylene (B1212753) groups (-CH₂-) in the pentane (B18724) chain. The protons on carbons alpha to the carbonyl group (at C1 and C3) and alpha to the nitrogen atom (on the ethyl groups and at C5) would be the most deshielded.

-

¹³C NMR: The spectrum would show distinct signals for each of the nine carbon atoms.[13] The carbonyl carbon (C2) would be the most downfield signal, typically in the range of 200-210 ppm. Carbons adjacent to the nitrogen (C5 and the ethyl -CH₂- carbons) would appear around 40-60 ppm, while the remaining alkyl carbons would be found further upfield.

Experimental Protocols and Workflows

Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available in the searched literature. A synthesis is referenced in the Journal of Medicinal Chemistry, but the specific procedure could not be retrieved.[1] However, a logical workflow for its synthesis can be proposed based on the well-established Mannich reaction, which is commonly used to produce aminoketones.

Logical Synthesis and Purification Workflow

The synthesis would likely involve the reaction of a ketone, an amine, and an aldehyde. For this compound, a plausible route is the reaction of acetone (B3395972) with diethylamine (B46881) and a formaldehyde (B43269) equivalent (like paraformaldehyde) in the presence of an acid catalyst, followed by reaction with an appropriate alkylating agent to extend the chain. A more direct, though less common, approach would be the Michael addition of diethylamine to a suitable unsaturated ketone.

The following diagram illustrates a generalized workflow for the synthesis and purification of an aminoketone via a Mannich-type reaction, based on a procedure for a similar compound.[14]

Caption: Generalized workflow for aminoketone synthesis.

Biological Activity and Signaling Pathways

While the general class of aminoketones is known to possess a wide range of pharmacological activities—including antibacterial, antiviral, and anticancer properties—no specific biological activities or signaling pathway involvements for this compound have been documented in the available scientific literature.[2][3][13] Its primary documented use is in the context of "pharmaceuticals," likely as a synthetic intermediate or building block for more complex active pharmaceutical ingredients.[1] Due to the lack of specific data, no signaling pathway diagram can be provided. Further research is required to elucidate any potential biological roles of this compound.

References

- 1. This compound | 105-14-6 [chemicalbook.com]

- 2. 2-Pentanone, 5-(diethylamino)- | C9H19NO | CID 7739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Pentanone, 5-(diethylamino)- [webbook.nist.gov]

- 4. 2-Pentanone, 5-(diethylamino)- [webbook.nist.gov]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. This compound - CAS:105-14-6 - Sunway Pharm Ltd [3wpharm.com]

- 8. PubChemLite - this compound (C9H19NO) [pubchemlite.lcsb.uni.lu]

- 9. 2-Pentanone, 5-(diethylamino)- [webbook.nist.gov]

- 10. youtube.com [youtube.com]

- 11. please explain the mass spectrometry fragmentation of 2 pentanone in deta.. [askfilo.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 5-Diethylamino-2-pentanone (CAS Number: 105-14-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Diethylamino-2-pentanone, a chemical compound with the CAS number 105-14-6. The document details its physicochemical properties, synthesis, and analytical characterization methods. It is intended to serve as a valuable resource for professionals in research and drug development by consolidating key technical data, outlining experimental protocols, and visualizing fundamental chemical processes associated with this compound.

Physicochemical Properties

This compound, also known as Novol ketone, is a clear brown liquid.[1] Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference(s) |

| CAS Number | 105-14-6 | [2][3] |

| Molecular Formula | C₉H₁₉NO | [2][4] |

| Molecular Weight | 157.25 g/mol | [4] |

| Boiling Point | 83-85 °C at 15 mmHg | [3] |

| Density | 0.861 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.434 | [3] |

| Flash Point | 150 °F (65.6 °C) | [3] |

| pKa (Predicted) | 10.27 ± 0.25 | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis

The primary synthetic route to β-aminoketones such as this compound is the Mannich reaction. This versatile one-pot, three-component condensation reaction involves an active hydrogen-containing compound (a ketone), an amine, and a non-enolizable aldehyde (typically formaldehyde).[5]

General Synthesis Pathway: The Mannich Reaction

The synthesis of this compound via the Mannich reaction would theoretically involve the reaction of acetone (B3395972) (providing the enolizable ketone), diethylamine (B46881), and formaldehyde. The reaction proceeds through the formation of an iminium ion from diethylamine and formaldehyde, which then undergoes nucleophilic attack by the enol form of acetone.

Experimental Protocol: General Procedure for Mannich Reaction

While a specific protocol for this compound was not found in the searched literature, a general microwave-assisted procedure for the synthesis of β-aminoketones can be adapted.[6]

Reactants:

-

Aryl-ketone (e.g., Acetophenone as a model): 1.0 equiv.

-

Secondary amine (e.g., Diethylamine): 2.0 equiv.

-

Paraformaldehyde: 2.0 equiv.

-

Hydrochloric acid: 2.0 equiv.

-

Absolute ethanol (B145695): 2.25 mL

Procedure:

-

Combine the ketone, secondary amine, paraformaldehyde, and hydrochloric acid in absolute ethanol in a microwave-safe vessel.

-

Heat the reaction mixture in a microwave reactor at a specified temperature and time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired β-aminoketon.[6]

Analytical Characterization

A comprehensive analytical approach is essential for the unambiguous identification and purity assessment of this compound. This section outlines the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are detailed below.

¹H NMR Spectroscopy

Based on the structure of this compound, a ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments. Protons closer to the electronegative nitrogen and oxygen atoms are expected to appear at higher chemical shifts (downfield).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon is characteristically found at a high chemical shift. A reference spectrum for the ¹³C NMR of this compound is available and can be used for comparison.[6]

| Carbon Position | Expected Chemical Shift (ppm) Range |

| C=O (C2) | 205 - 220 |

| CH₃ (C1) | 20 - 50 |

| CH₂ (C3) | 16 - 25 |

| CH₂ (C4) | 25 - 35 |

| CH₂ (C5) | 30 - 65 |

| N(CH₂CH₃)₂ | 50 - 90 |

| N(CH₂CH₃)₂ | 10 - 15 |

Note: The expected chemical shift ranges are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique for separating and identifying volatile compounds. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions. The fragmentation pattern is crucial for structural confirmation. The NIST WebBook provides mass spectral data for this compound.[7][8]

Expected Fragmentation Pattern:

-

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones.

-

McLafferty Rearrangement: If a gamma-hydrogen is present, a characteristic rearrangement can occur, leading to the loss of a neutral alkene molecule.

-

Cleavage adjacent to the nitrogen atom: The diethylamino group can also influence the fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds. A reverse-phase HPLC method would be suitable for the analysis of this compound.

General HPLC Method Parameters:

-

Column: C18 stationary phase.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.

-

Detection: UV detection, with the wavelength selected based on the compound's UV absorbance profile.

-

Flow Rate: Typically in the range of 0.5 - 2.0 mL/min.

A validated HPLC method for the simultaneous analysis of multiple 5-HT3 receptor antagonists provides a useful reference for developing a specific method for this compound.[9]

Toxicology and Safety

Understanding the toxicological profile of a chemical is paramount for safe handling and for assessing its potential as a therapeutic agent.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

Acute Toxicity

Limited acute toxicity data is available. An LD50 value, the dose that is lethal to 50% of a test population, is a common measure of acute toxicity. It is crucial to consider the route of administration when evaluating LD50 values.

| Route of Administration | Species | LD50 Value | Reference(s) |

| Oral | Rat | >2000 mg/kg bw | [11] |

| Dermal | Rat | >2009 mg/kg bw | [11] |

Note: The provided LD50 values are from a study on a structurally similar compound and should be considered indicative rather than definitive for this compound.

Metabolism

Potential Metabolic Pathways:

-

N-dealkylation: The ethyl groups on the nitrogen atom can be removed by cytochrome P450 enzymes.

-

Reduction of the ketone: The carbonyl group can be reduced to a secondary alcohol.

-

Hydroxylation: Hydroxyl groups can be introduced at various positions on the alkyl chain.

-

Conjugation: The parent compound or its metabolites can be conjugated with glucuronic acid or sulfate to facilitate excretion.

Conclusion

This technical guide has consolidated available information on this compound (CAS 105-14-6), covering its physicochemical properties, synthesis via the Mannich reaction, and key analytical characterization techniques. While foundational data has been presented, further research is warranted to fully elucidate its detailed spectroscopic characteristics, develop and validate specific analytical methods, expand upon its toxicological profile, and investigate its metabolic pathways. This document serves as a starting point for researchers and professionals, providing a structured overview to facilitate future studies and applications of this compound.

References

- 1. Khan Academy [khanacademy.org]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Amino ketone formation and aminopropanol-dehydrogenase activity in rat-liver preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Pentanone, 5-(diethylamino)- [webbook.nist.gov]

- 8. 2-Pentanone, 5-(diethylamino)- [webbook.nist.gov]

- 9. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Pentanone, 5-(diethylamino)- | C9H19NO | CID 7739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ECHA CHEM [chem.echa.europa.eu]

Spectroscopic Profile of 5-Diethylamino-2-pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 5-Diethylamino-2-pentanone (CAS No. 105-14-6). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 2.51 | t | 2H | 7.1 | H-3 |

| 2.44 | q | 4H | 7.1 | H-1' |

| 2.38 | t | 2H | 7.1 | H-4 |

| 2.13 | s | 3H | - | H-1 |

| 1.74 | p | 2H | 7.1 | H-5 |

| 0.99 | t | 6H | 7.1 | H-2' |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum was recorded in deuterochloroform (CDCl₃).

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 209.0 | C-2 (C=O) |

| 52.3 | C-5 |

| 47.6 | C-1' |

| 41.9 | C-3 |

| 29.8 | C-1 |

| 21.3 | C-4 |

| 11.7 | C-2' |

Infrared (IR) Spectroscopy

The following table lists the major absorption bands observed in the FTIR spectrum of this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2968 | C-H stretch | Alkyl |

| 2932 | C-H stretch | Alkyl |

| 2801 | C-H stretch | Alkyl |

| 1715 | C=O stretch | Ketone |

| 1466 | C-H bend | Alkyl |

| 1378 | C-H bend | Alkyl |

| 1167 | C-N stretch | Aliphatic Amine |

Mass Spectrometry (MS)

The mass spectrum was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |

| 86 | 100 | [M - C₄H₉N]⁺ (Base Peak) |

| 58 | 50 | [M - C₅H₁₁O]⁺ |

| 43 | 35 | [CH₃CO]⁺ |

| 157 | Low | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence was used.

-

Number of Scans: 16 scans were accumulated to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1.0 second was used between scans.

-

Spectral Width: A spectral width of 16 ppm was typically used.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) was utilized to simplify the spectrum and enhance signal intensity.

-

Number of Scans: 1024 scans were acquired due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2.0 seconds was employed.

Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform. Phase and baseline corrections were applied to the resulting spectra.

Infrared (IR) Spectroscopy

Methodology: The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small drop of neat this compound was placed directly onto the diamond crystal of the ATR accessory.

Instrumentation: A Thermo Nicolet iS50 FTIR spectrometer was used for the analysis.

Data Acquisition:

-

Spectral Range: The spectrum was scanned from 4000 to 400 cm⁻¹.

-

Resolution: A spectral resolution of 4 cm⁻¹ was employed.

-

Number of Scans: 32 scans were co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Methodology: The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector was used.

Gas Chromatography (GC) Conditions:

-

Column: An HP-5ms capillary column (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) was used.

-

Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: The injector temperature was maintained at 250°C.

-

Oven Temperature Program: The oven temperature was initially held at 50°C for 2 minutes, then ramped up to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes.

-

Injection Mode: A splitless injection of 1 µL of a dilute solution of the sample in dichloromethane (B109758) was performed.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: The ion source temperature was set to 230°C.

-

Quadrupole Temperature: The quadrupole temperature was maintained at 150°C.

-

Mass Scan Range: The mass spectrometer was scanned over a mass-to-charge ratio (m/z) range of 40-400 amu.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Physical Properties of 5-Diethylamino-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Diethylamino-2-pentanone. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a chemical intermediate or in other research applications. This document presents quantitative data in a clear, tabular format, details the general experimental protocols for determining these properties, and includes a mandatory visualization of a relevant workflow.

Core Physical Properties

This compound is a clear brown liquid organic compound.[1] Its key physical characteristics are summarized in the table below. These properties are essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉NO | [2][3] |

| Molecular Weight | 157.25 g/mol | [2][3] |

| Boiling Point | 83-85 °C at 15 mm Hg | [1] |

| Density | 0.861 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.434 | [1] |

| Flash Point | 150 °F (65.6 °C) | |

| Predicted pKa | 10.27 ± 0.25 | |

| Appearance | Clear brown liquid | [1] |

| CAS Number | 105-14-6 | [2][3] |

Experimental Protocols

2.1. Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the capillary method is commonly employed.

-

Apparatus: Thiele tube or an oil bath, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of this compound is placed in the fusion tube.

-

The capillary tube is placed in the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube or an oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[4][5][6][7][8]

-

2.2. Determination of Density

Density is the mass of a substance per unit volume. For a liquid like this compound, this can be determined using a balance and a graduated cylinder or a pycnometer for higher accuracy.

-

Apparatus: A calibrated graduated cylinder, an electronic balance.

-

Procedure:

-

The mass of the clean, dry graduated cylinder is recorded.

-

A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

-

The density is then calculated by dividing the mass of the liquid by its volume.[9][10][11][12][13]

-

2.3. Measurement of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is often measured using an Abbe refractometer.

-

Apparatus: Abbe refractometer, a constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index, often distilled water.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The line is positioned at the center of the crosshairs, and the refractive index is read from the scale. The temperature is also recorded as the refractive index is temperature-dependent.[14][15][16][17][18]

-

2.4. Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in the air. This is a critical safety parameter. The two primary methods are the open-cup and closed-cup methods.

-

Apparatus: Pensky-Martens closed-cup tester or Cleveland open-cup tester.

-

Procedure (Closed-Cup):

-

The sample of this compound is placed in the test cup of the apparatus.

-

The cup is heated at a slow, constant rate.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[19][20][21][22][23]

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physical characterization of a liquid organic compound such as this compound.

Caption: Generalized workflow for determining the physical properties of a liquid sample.

This guide provides essential physical data and standardized methodologies relevant to this compound, aiming to support its safe and effective use in research and development.

References

- 1. This compound | 105-14-6 [chemicalbook.com]

- 2. 2-Pentanone, 5-(diethylamino)- | C9H19NO | CID 7739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. byjus.com [byjus.com]

- 9. wjec.co.uk [wjec.co.uk]

- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chm.uri.edu [chm.uri.edu]

- 13. homesciencetools.com [homesciencetools.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. gvda-instrument.com [gvda-instrument.com]

- 16. mt.com [mt.com]

- 17. Refractive index - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. scimed.co.uk [scimed.co.uk]

- 20. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 21. filab.fr [filab.fr]

- 22. Flash point - Wikipedia [en.wikipedia.org]

- 23. oil-tester.com [oil-tester.com]

5-Diethylamino-2-pentanone: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Diethylamino-2-pentanone, a versatile bifunctional molecule, serves as a crucial building block in the landscape of organic synthesis. Its unique structure, incorporating both a ketone and a tertiary amine, allows for a diverse range of chemical transformations, making it a valuable intermediate in the preparation of various organic compounds, particularly in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound, with a focus on its role as a precursor to pharmacologically active molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound [1][2][3][4][5][6][7]

| Property | Value |

| CAS Number | 105-14-6 |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 83-85 °C at 15 mmHg |

| Density | 0.861 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.434 |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | Data available but specific peak assignments require access to spectral databases. |

| ¹³C NMR | Data available but specific peak assignments require access to spectral databases. |

| Infrared (IR) Spectroscopy | Characteristic C=O stretch of the ketone, C-N stretching of the amine. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |

Synthesis of this compound

The primary route for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (diethylamine).

Experimental Protocol: The Mannich Reaction

Reaction Scheme:

Figure 1: General scheme for the Mannich reaction synthesis.

Reagents and Equipment:

-

Acetone

-

Paraformaldehyde

-

Diethylamine hydrochloride

-

Concentrated Hydrochloric Acid

-

Methanol

-

Sodium Hydroxide

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add diethylamine hydrochloride, paraformaldehyde, acetone, and methanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to a moderate reflux and maintain for several hours.

-

After cooling to room temperature, make the solution basic by adding a cold solution of sodium hydroxide.

-

Extract the aqueous layer with several portions of diethyl ether.

-

Combine the organic extracts and wash with a saturated sodium chloride solution.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Filter the drying agent and remove the ether by distillation.

-

Purify the crude product by vacuum distillation to yield this compound.

Applications in Organic Synthesis

The dual functionality of this compound makes it a versatile precursor for the synthesis of a wide array of organic molecules, most notably heterocyclic compounds which are prevalent in many active pharmaceutical ingredients (APIs).

Synthesis of Antimalarial Drugs

A primary and well-documented application of this compound is in the synthesis of 4-aminoquinoline (B48711) antimalarial drugs, such as analogues of chloroquine (B1663885) and amodiaquine.[9][10][11] The aminoketone side chain is crucial for the activity of these compounds.

Workflow for the Synthesis of Amodiaquine Analogues:

References

- 1. This compound | 105-14-6 [chemicalbook.com]

- 2. 2-Pentanone, 5-(diethylamino)- [webbook.nist.gov]

- 3. This compound [drugfuture.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 2-Pentanone, 5-(diethylamino)- | C9H19NO | CID 7739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Pentanone, 5-(diethylamino)- | C9H19NO | CID 7739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 11. mdpi.com [mdpi.com]

The Role of 5-Diethylamino-2-pentanone in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Diethylamino-2-pentanone, also known as Novol Ketone, is a key chemical intermediate with a significant, albeit specific, role in medicinal chemistry. This technical guide provides an in-depth analysis of its properties, synthesis, and primary application as a precursor in the production of the renowned antimalarial drug, Chloroquine. Detailed experimental protocols for its conversion to the crucial diamine side chain and subsequent condensation to form Chloroquine are presented. While its importance in antimalarial drug synthesis is well-established, this guide also addresses the current landscape of its broader applications, noting a lack of extensive evidence for its use in other therapeutic areas. This document serves as a comprehensive resource for researchers and professionals involved in pharmaceutical synthesis and drug discovery.

Introduction

This compound (CAS No. 105-14-6) is a substituted ketone that has carved a niche for itself in the realm of pharmaceutical manufacturing.[1][2][3][4] Its molecular structure is characterized by a pentanone backbone with a diethylamino group at the 5-position. This unique arrangement of functional groups makes it an ideal starting material for the synthesis of the side chain of 4-aminoquinoline (B48711) antimalarial drugs, most notably Chloroquine. The historical and continued importance of Chloroquine in the management of malaria underscores the significance of its synthetic precursors. This guide will explore the chemical and physical properties of this compound, its primary role in medicinal chemistry, and provide detailed methodologies for its application in the synthesis of Chloroquine.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic protocols. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 105-14-6 | [2] |

| Molecular Formula | C₉H₁₉NO | [2] |

| Molecular Weight | 157.25 g/mol | [2] |

| Appearance | Clear brown liquid | [1] |

| Boiling Point | 83-85 °C at 15 mm Hg | [1] |

| Density | 0.861 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.434 | [1] |

| Synonyms | Novol Ketone, 5-(N,N-Diethylamino)pentan-2-one, 1-Diethylamino-4-pentanone | [2] |

Core Application in Medicinal Chemistry: Synthesis of Chloroquine

The principal role of this compound in medicinal chemistry is as a key intermediate in the synthesis of Chloroquine. Chloroquine is a widely used antimalarial agent, and its synthesis has been a subject of extensive study. This compound is utilized to construct the crucial 4-diethylamino-1-methylbutyl side chain, which is then attached to the 4-position of the 7-chloroquinoline (B30040) nucleus.

The overall synthetic pathway involves two main stages:

-

Conversion of this compound to N¹,N¹-diethylpentane-1,4-diamine (Novoldiamine). This is typically achieved through a reductive amination reaction.

-

Condensation of Novoldiamine with 4,7-dichloroquinoline. This step forms the final Chloroquine molecule.

Experimental Protocol: Synthesis of Chloroquine

The following is a detailed, two-step experimental protocol for the synthesis of Chloroquine from this compound.

Step 1: Reductive Amination of this compound to form N¹,N¹-diethylpentane-1,4-diamine (Novoldiamine)

This procedure outlines a general method for reductive amination. Specific conditions may be optimized.

Materials and Reagents:

-

This compound

-

Ammonia (B1221849) (or a source of ammonia like ammonium (B1175870) chloride/acetate)

-

Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with H₂/Pd/C)

-

Methanol (or other suitable solvent)

-

Acetic acid (catalyst, optional)

-

Diethyl ether or Dichloromethane (B109758) (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

-

Add a source of ammonia, such as ammonium chloride (1.5 eq) and a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath and slowly add the reducing agent, such as sodium cyanoborohydride (1.2 eq), in portions. Alternatively, the mixture can be subjected to catalytic hydrogenation.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, quench the reaction by carefully adding water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with a strong base (e.g., NaOH) to a pH > 12.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N¹,N¹-diethylpentane-1,4-diamine (Novoldiamine). The product may be purified further by distillation under reduced pressure.

References

5-Diethylamino-2-pentanone: A Technical Guide to its Synthesis and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Diethylamino-2-pentanone, a β-aminoketone of interest in synthetic and medicinal chemistry. The document details the historical context of its discovery through the lens of the Mannich reaction, provides detailed experimental protocols for its synthesis, and presents its known physicochemical properties in a structured format. While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, this guide discusses the broader therapeutic potential of the aminoketone class of compounds, particularly in the areas of antimalarial and neurological drug discovery.

Introduction

This compound, with the CAS number 105-14-6, is a dialkylamino-substituted ketone. Structurally, it is classified as a β-aminoketone, a class of compounds that has garnered significant attention in organic synthesis and medicinal chemistry. These compounds serve as versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals and other biologically active agents. The presence of both a carbonyl group and a tertiary amine within the same molecule imparts unique chemical reactivity and potential for diverse biological interactions.

While the specific biological functions of this compound are not well-documented, the broader class of β-aminoketones has been investigated for a range of therapeutic applications. This includes their evaluation as antimalarial, antibacterial, and central nervous system-active agents. This guide aims to provide a thorough understanding of the chemical aspects of this compound, from its historical synthetic roots to practical laboratory procedures.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the Mannich reaction , a cornerstone of organic chemistry. First reported by the German chemist Carl Mannich in 1912, this reaction provides a powerful method for the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] The general transformation involves the condensation of a primary or secondary amine, formaldehyde, and a compound containing an active hydrogen atom (such as a ketone).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in further synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉NO | [2] |

| Molecular Weight | 157.26 g/mol | [2] |

| CAS Number | 105-14-6 | [2] |

| Appearance | Clear liquid | |

| Boiling Point | 188-190 °C at 760 mmHg | |

| Density | 0.861 g/mL at 25 °C | |

| Refractive Index | 1.434 at 20 °C |

Experimental Protocols for Synthesis

Two primary synthetic routes for the preparation of this compound are detailed below. The first is the classic Mannich reaction, and the second is a two-step process involving the synthesis of an intermediate, 5-chloro-2-pentanone (B45304).

Synthesis via the Mannich Reaction

This one-pot, three-component reaction is the most direct method for the synthesis of this compound.

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

Diethylamine hydrochloride (1.0 mol)

-

Paraformaldehyde (1.1 mol)

-

Acetone (5.0 mol)

-

Methanol (100 mL)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Sodium hydroxide (B78521) solution (20% w/v)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethylamine hydrochloride, paraformaldehyde, acetone, and methanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Make the solution basic (pH > 10) by the slow addition of a 20% sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Synthesis via 5-Chloro-2-pentanone Intermediate

This two-step method provides an alternative route to the target compound.

Step 1: Synthesis of 5-Chloro-2-pentanone

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

γ-Acetyl-γ-butyrolactone (1.0 mol)

-

Concentrated Hydrochloric Acid (sufficient quantity)

-

-

Procedure:

-

In a round-bottom flask fitted with a distillation apparatus, add γ-acetyl-γ-butyrolactone and an excess of concentrated hydrochloric acid.

-

Heat the mixture gently. Carbon dioxide will evolve.

-

Continue heating and distill the product, 5-chloro-2-pentanone, as it forms.

-

The collected distillate can be further purified by fractional distillation.

-

Step 2: Amination of 5-Chloro-2-pentanone

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

5-Chloro-2-pentanone (1.0 mol)

-

Diethylamine (2.2 mol)

-

Potassium carbonate (1.5 mol)

-

Acetonitrile (as solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve 5-chloro-2-pentanone and potassium carbonate in acetonitrile.

-

Add diethylamine to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation.

-

Biological Activities and Drug Development Potential (of the Aminoketone Class)

While specific biological data for this compound is scarce, the broader class of β-aminoketones has been a subject of interest in drug discovery.

Antimalarial Potential

Several studies have explored aminoketone derivatives as potential antimalarial agents. The mechanism of action is often attributed to their ability to interfere with hemozoin formation in the malaria parasite, a critical detoxification pathway for the parasite. The basic amino group is thought to play a role in accumulating the drug in the acidic food vacuole of the parasite.

Central Nervous System (CNS) Activity

The aminoketone scaffold is present in several CNS-active drugs. For example, bupropion (B1668061) is an aminoketone derivative used as an antidepressant and smoking cessation aid. The structural features of aminoketones allow for interaction with various neurotransmitter transporters and receptors.

Antimicrobial Activity

Some aminoketone derivatives have demonstrated antimicrobial properties against a range of bacteria and fungi. The proposed mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

Workflow for Preliminary Biological Screening of a Novel Aminoketone:

Conclusion

This compound is a classic example of a β-aminoketone whose synthetic roots are firmly planted in the foundational principles of organic chemistry, particularly the Mannich reaction. While its own biological profile remains to be fully elucidated, its structural class continues to be a fertile ground for the discovery of new therapeutic agents. The detailed synthetic protocols provided in this guide offer a practical resource for researchers interested in the synthesis and further investigation of this and related compounds. Future studies are warranted to explore the specific biological activities of this compound and to determine its potential as a lead compound or a versatile intermediate in drug development programs.

References

An In-depth Technical Guide on 5-Diethylamino-2-pentanone Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Diethylamino-2-pentanone and its derivatives represent a class of aminoketones with significant potential in drug discovery and development. The presence of a tertiary amino group and a ketone functionality provides a scaffold that can be readily modified to explore a wide range of biological activities. This guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of these compounds, tailored for researchers in medicinal chemistry and pharmacology. While specific data on this compound derivatives is limited in publicly available literature, this document compiles information on structurally related aminoketones to provide a foundational understanding and practical guidance for future research.

Chemical Properties and Synthesis

This compound, also known as Novol ketone, is a clear brown liquid with the molecular formula C9H19NO.[1] Its structure features a pentanone backbone with a diethylamino group at the 5-position.

Synthesis of Derivatives and Analogs:

The synthesis of derivatives of this compound and other β-amino ketones can be achieved through various established organic chemistry reactions. The Mannich reaction is a cornerstone for the synthesis of such compounds, involving the aminoalkylation of an acidic proton located alpha to a carbonyl group.

A typical synthetic approach involves the reaction of a ketone, an aldehyde, and a primary or secondary amine. For the synthesis of 5-dialkylamino-2-pentanone derivatives, a suitable ketone can be reacted with formaldehyde (B43269) and a secondary amine (e.g., diethylamine, dimethylamine, piperidine) in the presence of an acid or base catalyst. Microwave-assisted organic synthesis has been shown to improve yields and reduce reaction times for Mannich reactions.[2]

Potential Biological Activities

Based on the biological activities reported for structurally similar aminoketone derivatives, compounds based on the this compound scaffold may exhibit a range of pharmacological effects, including antimicrobial and enzyme inhibitory activities.

Antimicrobial Activity

Various β-aminoketones have been synthesized and evaluated for their antimicrobial properties against a spectrum of bacteria.[1][2] The mechanism of action is often attributed to the interaction of the aminoketone with the bacterial cell wall or intracellular targets. The lipophilicity and basicity of the amino group can be fine-tuned to optimize antimicrobial potency and spectrum.

Enzyme Inhibition

The aminoketone scaffold is present in molecules that have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[3] Inhibition of these enzymes is a key therapeutic strategy for neurodegenerative disorders like Alzheimer's and Parkinson's disease. The amino and ketone moieties can interact with the active sites of these enzymes, and modifications to the alkyl groups on the nitrogen and the pentanone backbone can influence binding affinity and selectivity.

Data Presentation: Representative Biological Data of Analogous Compounds

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Analogous Aminoketone Derivatives against Various Bacterial Strains.

| Compound ID | R1 | R2 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |

| AK-1 | CH3 | C6H5 | 16 | 32 | 64 | [2] |

| AK-2 | C2H5 | 4-Cl-C6H4 | 8 | 16 | 32 | [2] |

| AK-3 | -(CH2)5- | C6H5 | 32 | 64 | >128 | [2] |

| AK-4 | CH3 | 4-NO2-C6H4 | 8 | 8 | 16 | [2] |

Data is representative of β-aminoketones and not specific to this compound derivatives.

Table 2: Representative IC50 Values of Analogous Aminoketone Derivatives for Cholinesterase and Monoamine Oxidase Inhibition.

| Compound ID | R Group | AChE IC50 (µM) | BuChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

| T-1 | 2,3-dichlorophenyl | >100 | 1.25 | 0.096 | >100 | [3] |

| T-2 | 4-fluorophenyl | 0.13 | 2.45 | 0.25 | 1.5 | [3] |

| T-3 | 4-chlorophenyl | 0.25 | 3.15 | 0.55 | 2.1 | [3] |

| T-4 | 4-bromophenyl | 0.18 | 2.95 | 0.35 | 1.8 | [3] |

Data is for thiosemicarbazone derivatives of a related 4-(diethylamino)salicylaldehyde (B93021) and is intended to be illustrative.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.

General Protocol for the Synthesis of 5-Dialkylamino-2-pentanone Derivatives (Mannich Reaction)

Materials:

-

Acetone (or other suitable ketone)

-

Paraformaldehyde

-

Secondary amine (e.g., diethylamine, dimethylamine, piperidine)

-

Hydrochloric acid (catalyst)

-

Ethanol (solvent)

-

Sodium hydroxide (B78521) (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

To a stirred solution of the secondary amine (1.1 equivalents) in ethanol, add paraformaldehyde (1.0 equivalent).

-

Add a catalytic amount of hydrochloric acid.

-

To this mixture, add the ketone (1.0 equivalent) dropwise at room temperature.

-

The reaction mixture is then refluxed for 4-6 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and basified with a 10% sodium hydroxide solution to pH 10-12.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product.

-

The product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Protocol for Broth Microdilution Antimicrobial Susceptibility Assay

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Prepare serial two-fold dilutions of the test compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

-

Include a positive control (bacteria with a known antibiotic), a negative control (bacteria without any compound), and a sterility control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compound stock solution (in DMSO)

-

Positive control inhibitor (e.g., donepezil)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).

-

Add 25 µL of the test compound solution at various concentrations.

-

Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

-

The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for Monoamine Oxidase (MAO) Inhibition Assay

Materials:

-

Recombinant human MAO-A or MAO-B enzyme

-

Kynuramine (B1673886) (substrate for MAO-A) or benzylamine (B48309) (substrate for MAO-B)

-

Potassium phosphate buffer (pH 7.4)

-

Test compound stock solution (in DMSO)

-

Positive control inhibitor (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)

-

96-well microtiter plate

-

Spectrophotometer or fluorometer

Procedure:

-

Pre-incubate the MAO enzyme with various concentrations of the test compound in potassium phosphate buffer for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

The reaction is incubated for 30 minutes at 37°C.

-

The formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde (B42025) from benzylamine) is measured spectrophotometrically or fluorometrically. For example, the oxidation of kynuramine can be monitored by measuring the increase in absorbance at 316 nm.

-

The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.

-

IC50 values are determined from the dose-response curves.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for screening and a hypothetical signaling pathway that could be modulated by these compounds.

References

An In-depth Technical Guide to the Synthesis of 5-Diethylamino-2-pentanone for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-diethylamino-2-pentanone, a valuable intermediate in pharmaceutical research. This document details established methodologies, provides structured data for experimental parameters, and includes visualizations of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Introduction

This compound (CAS No. 105-14-6) is a key building block in the synthesis of various biologically active molecules. Its structure, featuring a reactive ketone and a tertiary amine, allows for a range of chemical modifications, making it an important precursor in the development of novel therapeutic agents. This guide outlines two primary and reliable methods for its synthesis: the nucleophilic substitution of a halo-precursor and the Mannich reaction.

Synthetic Methodologies

Two principal synthetic strategies have been identified in the literature for the preparation of this compound.

Method 1: Nucleophilic Substitution of 5-Chloro-2-pentanone (B45304)

This widely-used method involves a two-step process, beginning with the synthesis of the precursor, 5-chloro-2-pentanone, followed by its reaction with diethylamine (B46881).

Step 1: Synthesis of 5-Chloro-2-pentanone

The precursor, 5-chloro-2-pentanone, can be effectively synthesized from α-acetyl-γ-butyrolactone.[1]

Step 2: Synthesis of this compound

The final product is obtained through the nucleophilic substitution of the chloride in 5-chloro-2-pentanone by diethylamine.

Method 2: The Mannich Reaction

Data Presentation

The following tables summarize the quantitative data associated with the key synthetic steps.

Table 1: Synthesis of 5-Chloro-2-pentanone from α-Acetyl-γ-butyrolactone [1]

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Role |

| α-Acetyl-γ-butyrolactone | 128.13 | 3.0 | 384 g | Starting Material |

| Concentrated Hydrochloric Acid | 36.46 | - | 450 mL | Reagent |

| Water | 18.02 | - | 525 mL + 450 mL | Solvent |

| Product | ||||

| 5-Chloro-2-pentanone | 120.58 | 2.38 - 2.69 | 287 - 325 g | Product |

| Yield | 79 - 90% |

Table 2: Representative Synthesis of this compound via Nucleophilic Substitution

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Role |

| 5-Chloro-2-pentanone | 120.58 | 1.0 | 120.58 g | Starting Material |

| Diethylamine | 73.14 | 2.0 | 146.28 g | Nucleophile |

| Acetonitrile (B52724) | 41.05 | - | 500 mL | Solvent |

| Product | ||||

| This compound | 157.25 | - | - | Product |

| Expected Yield | High |

Note: Specific yield data for this reaction is not detailed in the readily available literature; however, similar SN2 reactions typically proceed with high efficiency.

Experimental Protocols

Detailed Protocol for Method 1: Nucleophilic Substitution

Step A: Synthesis of 5-Chloro-2-pentanone [1]

-

Combine 384 g (3 moles) of α-acetyl-γ-butyrolactone, 450 mL of concentrated hydrochloric acid, and 525 mL of water in a 2-liter distilling flask equipped with a condenser and a receiving flask cooled in an ice-water bath.

-

Heat the mixture. Carbon dioxide will evolve immediately. Control the heating rate to prevent foaming into the condenser.

-

Continue the distillation rapidly. After collecting approximately 900 mL of distillate, add an additional 450 mL of water to the distilling flask.

-

Continue distillation until another 300 mL of distillate is collected.

-

Separate the yellow organic layer from the distillate. Extract the aqueous layer with three 150 mL portions of ether.

-

Combine the organic layer and the ether extracts and dry over calcium chloride.

-

Remove the ether by distillation to obtain crude 5-chloro-2-pentanone (287–325 g, 79–90% yield).

-

The crude product can be purified by vacuum distillation.

Step B: Synthesis of this compound (Representative Protocol)

-

In a round-bottom flask, dissolve 5-chloro-2-pentanone (1.0 equivalent) in a suitable solvent such as acetonitrile or ethanol.

-

Add diethylamine (2.0 equivalents) to the solution. The use of an excess of the amine helps to drive the reaction to completion and acts as a base to neutralize the HCl formed.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any diethylamine hydrochloride salt.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation.

Reaction Pathway Visualizations

The following diagrams illustrate the chemical transformations described in this guide.

Caption: Reaction scheme for the synthesis of this compound via nucleophilic substitution.

Caption: Proposed Mannich reaction pathway for the synthesis of this compound.

References

The Biological Activity of 5-Diethylamino-2-pentanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Diethylamino-2-pentanone is a clear, brown liquid with the chemical formula C9H19NO.[1] While its primary application is noted in the pharmaceutical field, detailed public information regarding its specific biological activities and mechanisms of action is limited. This technical guide aims to consolidate the available information, with a focus on its synthesis and potential, though currently underexplored, pharmacological relevance.

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical characteristics is crucial for any biological investigation. The table below summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C9H19NO | [1] |

| Molecular Weight | 157.25 g/mol | [1] |

| CAS Number | 105-14-6 | [1] |

| Appearance | Clear brown liquid | [1] |

| Boiling Point | 83-85 °C at 15 mm Hg | |

| Density | 0.861 g/mL at 25 °C | |

| Refractive Index | n20/D 1.434 |

Synthesis

The synthesis of this compound has been referenced in the scientific literature, notably in the Journal of Medicinal Chemistry.[1] While the specific details of the synthesis from this source are not publicly available, a general synthetic approach for such aminoketones can be conceptualized.

Conceptual Synthetic Workflow

The synthesis of this compound would likely involve the formation of the diethylamino group and the pentanone chain. A possible, though unconfirmed, workflow is depicted below. This diagram illustrates a logical relationship between precursor molecules and the final product.

References

Methodological & Application

Application Notes and Protocols: 5-Diethylamino-2-pentanone and its Analogs as Key Intermediates in Antimalarial Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 5-diethylamino-2-pentanone and its derivatives as crucial intermediates in the production of vital antimalarial drugs, including chloroquine (B1663885), hydroxychloroquine (B89500), and sontoquine (B1221020). Detailed experimental protocols and quantitative data are presented to facilitate research and development in this field.

Introduction

Quinolone-based antimalarial drugs have been a cornerstone in the global fight against malaria for decades. Among these, 4-aminoquinolines such as chloroquine, hydroxychloroquine, and sontoquine are of significant importance. The synthesis of these drugs relies on the availability of key side-chain intermediates, with this compound and its analogs playing a pivotal role. This document outlines the synthetic pathways, experimental procedures, and mechanisms of action of these critical therapeutic agents.

Synthetic Applications of 5-Dialkylamino-2-pentanone Derivatives

This compound and its structural analogs are essential building blocks for the synthesis of the side chains of several 4-aminoquinoline (B48711) antimalarials. The general synthetic strategy involves the condensation of the appropriate 5-dialkylamino-2-pentylamine derivative with a substituted 4,7-dichloroquinoline (B193633) core.

Synthesis of Chloroquine

Chloroquine is synthesized by the condensation of 4,7-dichloroquinoline with 5-diethylamino-2-pentylamine (also known as novaldiamine). The classical approach involves a reductive amination of this compound to form the corresponding amine, which is then coupled with the quinoline (B57606) core.

Experimental Protocol: Racemic Chloroquine Synthesis [1]

-

Step 1: Synthesis of 5-Diethylamino-2-pentylamine (Novaldiamine).

-

This compound is subjected to reductive amination using hydrogen gas and ammonia.

-

A Raney nickel catalyst is typically employed for this reaction.

-

The product, racemic 5-diethylamino-2-pentylamine, is purified for the subsequent step.

-

-

Step 2: Condensation with 4,7-Dichloroquinoline. [1]

-

4,7-Dichloroquinoline is condensed with 5-diethylamino-2-pentylamine at an elevated temperature.

-

The reaction yields racemic chloroquine.

-

A more recent approach for the chiral synthesis of (+)-chloroquine involves an asymmetric synthesis of the side chain followed by condensation.[1]

Experimental Protocol: Asymmetric Synthesis of (+)-Chloroquine [1]

-

Step 1: Asymmetric Reductive Amination.

-

5-(N,N-diethylamino)-2-pentanone is reacted with (S)-α-methylbenzylamine in the presence of a Lewis acid (e.g., titanium isopropoxide) to form a chiral imine intermediate.

-

This intermediate is reduced in situ to yield (S,S)-5-(N'-diethylamino)-N-((1-phenyl)ethyl)-2-pentylamine.

-

-

Step 2: Deprotection.

-

The benzyl (B1604629) group is removed from the secondary amine via catalytic hydrogenation (e.g., using a palladium catalyst) to afford (S)-5-(N,N-diethylamino)-2-pentylamine with high enantiomeric excess (>99% ee).

-

-

Step 3: Condensation.

-

The enantiomerically pure side chain is condensed with 4,7-dichloroquinoline under thermal conditions to produce (S)-chloroquine.

-

-

Step 4: Salt Formation.

-

The resulting (S)-chloroquine base can be reacted with phosphoric acid and recrystallized to yield (S)-chloroquine phosphate.

-

Synthesis of Hydroxychloroquine

Hydroxychloroquine synthesis follows a similar pathway, utilizing 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine as the side-chain intermediate. This intermediate is synthesized from a precursor ketone.

Experimental Protocol: Synthesis of 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone [2]

-

A mixture of 1-chloro-4-pentanone, N-ethyl-N-2-hydroxyethylamine, and sodium chloride in xylene is heated.

-

The mixture is first heated on a steam bath for two hours with stirring and then refluxed for three hours.

-

After standing overnight, the mixture is filtered, and the filtrate is fractionally distilled to yield 1-(N-ethyl-N-2-hydroxyethylamino)-4-pentanone.

Experimental Protocol: Synthesis of Hydroxychloroquine [2][3]

-

Step 1: Reductive Amination.

-

1-(N-ethyl-N-2-hydroxyethylamino)-4-pentanone is dissolved in ammoniacal methanol (B129727) and catalytically reduced with Raney nickel at room temperature under pressure to yield 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine.[2]

-

-